Methyl dimethylsulfamate

CAS No.: 64141-39-5

Cat. No.: VC19433151

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64141-39-5 |

|---|---|

| Molecular Formula | C3H9NO3S |

| Molecular Weight | 139.18 g/mol |

| IUPAC Name | methyl N,N-dimethylsulfamate |

| Standard InChI | InChI=1S/C3H9NO3S/c1-4(2)8(5,6)7-3/h1-3H3 |

| Standard InChI Key | XOFFTZJPIPKTBC-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)S(=O)(=O)OC |

Introduction

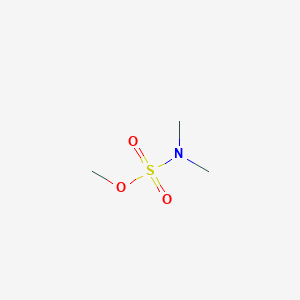

Structural and Nomenclatural Characteristics

Methyl dimethylsulfamate (C₃H₉NO₃S) is theorized to consist of a sulfamate backbone where one oxygen atom is substituted with a methyl group and the nitrogen atom is bonded to two additional methyl groups. This structure aligns with the general formula for sulfamate esters, which derive from sulfamic acid (H₃NSO₃). The compound’s systematic IUPAC name would be methyl dimethylsulfamate, though alternative naming conventions might describe it as dimethylsulfamoyl methyl ester .

Key structural features include:

-

A central sulfur atom bonded to two methyl groups via oxygen (sulfamate moiety).

-

A nitrogen atom doubly bonded to the sulfur and singly bonded to two methyl groups.

-

A terminal methyl ester group attached to the sulfamate oxygen.

This configuration suggests reactivity patterns similar to other sulfamate esters, such as nucleophilic substitution at the ester group or alkylation via the methyl substituents .

Synthesis Pathways

While no direct synthesis protocols for methyl dimethylsulfamate are documented in the provided sources, plausible routes can be inferred from analogous compounds:

Esterification of Sulfamic Acid

Sulfamic acid (H₃NSO₃) could react with methanol under acidic conditions to form methyl sulfamate, followed by methylation using dimethyl sulfate or methyl iodide:

This method mirrors the industrial production of dimethyl sulfate, where dimethyl ether reacts with sulfur trioxide .

Transesterification

Methyl dimethylsulfamate might form via transesterification between dimethyl sulfamate and methyl alcohol in the presence of a catalyst:

Such reactions are common in ester chemistry but require stringent control to avoid side reactions .

Physicochemical Properties

Extrapolating from dimethyl sulfate (CAS 77-78-1) and dimethyl sulfone (CAS 67-71-0), methyl dimethylsulfamate likely exhibits the following properties :

| Property | Predicted Value | Basis in Analogous Compounds |

|---|---|---|

| Molecular Weight | 151.17 g/mol | Calculated from formula C₃H₉NO₃S |

| Melting Point | -20°C to 10°C | Similar to dimethyl sulfate (-27°C) |

| Boiling Point | 180–200°C (with decomposition) | Decomposes like dimethyl sulfate |

| Density | 1.2–1.4 g/cm³ | Aligns with sulfonate esters |

| Solubility | Miscible in polar solvents | Comparable to dimethyl sulfone |

| Vapor Pressure | 0.1–1.0 mmHg at 25°C | Lower than dimethyl sulfate (13 Pa) |

These estimates highlight its potential as a liquid at room temperature with moderate volatility and solubility in organic solvents.

Reactivity and Applications

Pharmaceutical and Industrial Uses

While dimethyl sulfate is widely used in dye and pesticide synthesis, methyl dimethylsulfamate’s applications remain speculative. Potential niches include:

-

Intermediate in drug synthesis: Sulfamate esters are explored for antiepileptic and anticancer properties.

-

Polymer modification: As a crosslinking agent in specialty resins.

-

Laboratory reagent: For controlled methylation reactions with lower toxicity than dimethyl sulfate .

Regulatory and Environmental Impact

| Parameter | Recommended Standard |

|---|---|

| Workplace Exposure Limit | 0.1 ppm (8-hour TWA) |

| Environmental Persistence | Moderate (hydrolyzes in water) |

| Biodegradability | Low (persistent in anaerobic conditions) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume